molecular formula C15H12ClIN2O2 B5549014 2-(3-chlorophenoxy)-N'-[(E)-(4-iodophenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(4-iodophenyl)methylidene]acetohydrazide

Cat. No.: B5549014
M. Wt: 414.62 g/mol
InChI Key: VQQBZXDQYIEYLZ-GIJQJNRQSA-N
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Description

2-(3-chlorophenoxy)-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and an iodophenyl group linked through an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to hydrazide: The 3-chlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation with 4-iodobenzaldehyde: The final step involves the condensation of the hydrazide with 4-iodobenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reactions would be carried out in large reactors with appropriate temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenoxy and iodophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typically used.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Agrochemicals: The compound is explored for its use as a herbicide or fungicide.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: Similar in structure but with a propionamide group instead of an acetohydrazide.

    2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Contains a pyridyl group and is used for its fungicidal activity.

Uniqueness

2-(3-chlorophenoxy)-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenoxy and iodophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(4-iodophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2O2/c16-12-2-1-3-14(8-12)21-10-15(20)19-18-9-11-4-6-13(17)7-5-11/h1-9H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQBZXDQYIEYLZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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